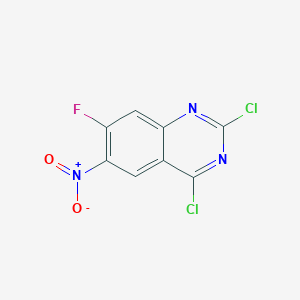

2,4-Dichloro-7-fluoro-6-nitroquinazoline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,4-dichloro-7-fluoro-6-nitroquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H2Cl2FN3O2/c9-7-3-1-6(14(15)16)4(11)2-5(3)12-8(10)13-7/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUKOBTYGLGOONI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1[N+](=O)[O-])F)N=C(N=C2Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H2Cl2FN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20653118 | |

| Record name | 2,4-Dichloro-7-fluoro-6-nitroquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20653118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1007308-75-9 | |

| Record name | 2,4-Dichloro-7-fluoro-6-nitroquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20653118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2,4-Dichloro-7-fluoro-6-nitroquinazoline physicochemical properties

An In-Depth Technical Guide to the Physicochemical Properties of 2,4-Dichloro-7-fluoro-6-nitroquinazoline

Introduction

The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for numerous therapeutic agents, including several FDA-approved kinase inhibitors like Iressa (Gefitinib) and Tarceva (Erlotinib).[1] Within this important class of heterocycles, this compound stands out as a highly versatile and reactive intermediate.[2][3] Its specific substitution pattern—two reactive chloro positions, an electron-withdrawing nitro group, and a fluorine atom—confers a unique electronic profile that makes it an ideal precursor for the synthesis of complex molecular architectures, particularly in the development of targeted cancer therapies.[2]

This technical guide provides researchers, chemists, and drug development professionals with a comprehensive overview of the core physicochemical properties of this compound. We move beyond a simple data sheet to offer field-proven insights into the causality behind experimental choices for its characterization. The protocols described herein are designed as self-validating systems to ensure scientific integrity and reproducibility in the laboratory.

Molecular Profile and Structural Attributes

The strategic placement of functional groups on the quinazoline core dictates the molecule's reactivity. The potent electron-withdrawing effect of the nitro group at position 6 significantly enhances the electrophilicity of the pyrimidine ring. This, in turn, activates the chloro-substituents at positions 2 and 4, making them excellent leaving groups for sequential nucleophilic aromatic substitution (SNAr) reactions. This differential reactivity is a key tactical advantage in multi-step synthesis, allowing for the controlled introduction of various functionalities.

Caption: Chemical structure of this compound.

Core Identifiers

| Property | Value | Source |

| CAS Number | 1007308-75-9 | [4][5] |

| Molecular Formula | C₈H₂Cl₂FN₃O₂ | [4][5] |

| Molecular Weight | 262.02 g/mol | [5] |

| Synonyms | AK-79525, ANW-47843, BR-79525 | [5] |

Tabulated Physicochemical Properties

This table summarizes the key physicochemical properties. Due to the compound's nature as a synthetic intermediate, extensive experimental data is not always published. In such cases, we provide guidance for experimental determination in Section 3.

| Property | Experimental Value | Notes and Insights |

| Melting Point | Not publicly available | Nitro-substituted quinazolines typically exhibit high melting points due to strong intermolecular interactions.[2] See Protocol 3.2 for determination. |

| Boiling Point | Not applicable | Likely to decompose at high temperatures before boiling. |

| Aqueous Solubility | Not publicly available | The presence of two chloro groups and a nitro group suggests low aqueous solubility and high lipophilicity (high LogP).[2] See Protocol 3.3 for determination. |

| Lipophilicity (LogP) | Not publicly available | Expected to be high. A structurally related compound, 7-Bromo-2,4-dichloro-8-fluoro-6-(trifluoromethyl)quinazoline, has a computed LogP of 4.857.[6] |

| Appearance | Solid | No specific color information is consistently available; related compounds are often yellow solids.[7][8] |

Experimental Determination of Physicochemical Properties

Accurate characterization is paramount for the successful use of this intermediate. The following section details the essential workflows for confirming its identity, purity, and solubility profile.

Caption: General workflow for the physicochemical characterization of a synthetic intermediate.

Spectroscopic Characterization

A crucial first step is to confirm the structural integrity and purity of the material using a combination of spectroscopic techniques.

-

Mass Spectrometry (MS):

-

Causality: This provides the molecular weight of the compound, offering the first piece of evidence for a successful synthesis. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.

-

Expected Results: An ESI+ spectrum should show a prominent molecular ion peak [M+H]⁺ at m/z 262.0, exhibiting a characteristic isotopic pattern for two chlorine atoms (~9:6:1 ratio for M, M+2, M+4).

-

Protocol:

-

Prepare a dilute solution of the compound in a suitable solvent (e.g., acetonitrile or methanol).

-

Infuse the solution directly into an electrospray ionization (ESI) mass spectrometer.

-

Acquire data in positive ion mode.

-

Analyze the spectrum for the molecular ion peak and its isotopic distribution.

-

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Causality: NMR provides detailed information about the carbon-hydrogen framework, confirming the precise arrangement of atoms and the absence of impurities.

-

Expected ¹H NMR Signals (in CDCl₃ or DMSO-d₆): The spectrum will be simple, showing only signals in the aromatic region. Based on related structures, one would expect three distinct singlets or narrow doublets corresponding to the protons at positions H-2, H-5, and H-8.[8]

-

Expected ¹³C NMR Signals: One would expect to see 8 distinct signals for the carbons in the quinazoline core. Chemical shifts will be influenced by the attached functional groups.

-

Protocol:

-

Dissolve ~5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃).

-

Transfer the solution to an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).[9]

-

Process the data and assign the observed peaks to the molecular structure.

-

-

-

Infrared (IR) Spectroscopy:

-

Causality: IR spectroscopy is used to identify the key functional groups present in the molecule.

-

Expected Characteristic Peaks:

-

Protocol:

-

Place a small amount of the solid sample directly onto the diamond crystal of an ATR-FTIR spectrometer.

-

Acquire the spectrum.

-

Identify the characteristic absorption bands corresponding to the functional groups.

-

-

Melting Point Analysis

-

Causality: The melting point is a robust indicator of a crystalline solid's purity. A sharp, narrow melting range (e.g., < 2 °C) typically signifies high purity, whereas a broad or depressed range suggests the presence of impurities.

-

Protocol (Capillary Method): [10][11]

-

Load a small amount of finely powdered, dry compound into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

Place the capillary tube into a calibrated melting point apparatus.

-

Heat the sample rapidly to about 15-20 °C below the expected melting point.

-

Decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium.

-

Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁–T₂.

-

Solubility Profiling

In drug discovery, understanding a compound's solubility is critical.[12] Two distinct types of solubility—kinetic and thermodynamic—are measured to inform different stages of the development pipeline.[13]

Caption: Comparison of Kinetic and Thermodynamic solubility determination workflows.

-

Causality: This high-throughput assay mimics the conditions of early-stage biological screening where compounds are often introduced from a DMSO stock. It measures the concentration at which a compound precipitates out of an aqueous buffer, providing a rapid assessment for structure-solubility relationships.[12][14]

-

Methodology (Nephelometry):

-

Stock Solution: Prepare a high-concentration stock solution of the compound (e.g., 10 mM) in 100% DMSO.

-

Assay Plate: Add a defined volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to the wells of a microplate (e.g., 384-well).

-

Compound Addition: Use a liquid handler to perform serial additions of the DMSO stock into the buffer-filled wells to create a concentration gradient.

-

Incubation: Incubate the plate for a short period (e.g., 1-2 hours) at room temperature.

-

Measurement: Measure the light scattering of each well using a microplate nephelometer, such as the BMG NEPHELOstar Plus.[14]

-

Analysis: The kinetic solubility is defined as the concentration at which the light scattering signal significantly increases above the background, indicating the formation of a precipitate.

-

-

Causality: This is the "gold standard" method that measures the true equilibrium solubility of a compound's most stable solid form in a given solvent.[13] It is a lower-throughput but more accurate method, critical for lead optimization and pre-formulation studies.[15]

-

Methodology (Shake-Flask): [13][15]

-

Sample Preparation: Add an excess amount of the solid compound to a vial containing a known volume of the desired aqueous buffer (e.g., PBS, pH 7.4). The presence of undissolved solid must be visible.

-

Equilibration: Seal the vial and agitate it on a shaker or rotator at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).

-

Phase Separation: After equilibration, stop the agitation and allow the excess solid to settle. Carefully remove an aliquot of the supernatant, ensuring no solid particles are transferred. This is often achieved by centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

-

Quantification: Accurately determine the concentration of the dissolved compound in the filtered supernatant using a validated analytical method, typically reverse-phase high-performance liquid chromatography (HPLC) with UV detection, by comparing the result against a standard curve of known concentrations.

-

Safety and Handling

As a reactive chemical intermediate, this compound requires careful handling. While a specific safety data sheet for this exact CAS number is not widely available, data from closely related nitro- and chloro-substituted quinazolines provides essential guidance.

-

Hazard Classification: Similar compounds are classified as harmful if swallowed (Acute Toxicity, Oral) and causing serious eye irritation.[16][17]

-

Precautions for Safe Handling: [18]

-

Work in a well-ventilated area, preferably within a chemical fume hood.

-

Avoid dust formation.

-

Wear appropriate personal protective equipment (PPE), including safety glasses with side shields, a lab coat, and chemical-resistant gloves.

-

-

Conditions for Safe Storage: [18]

-

Store in a tightly closed container.

-

Keep in a dry, cool, and well-ventilated place, away from moisture and incompatible materials.

-

Conclusion

This compound is a pivotal building block in modern synthetic and medicinal chemistry. Its value is derived from a well-defined molecular architecture that allows for controlled, sequential chemical modifications. A thorough understanding and experimental validation of its physicochemical properties—identity, purity, melting point, and solubility—are not merely procedural formalities; they are prerequisites for its effective and reproducible application in the synthesis of novel, high-value compounds. The methodologies outlined in this guide provide a robust framework for researchers to confidently characterize this and other critical chemical intermediates, ensuring the integrity of their scientific endeavors.

References

-

Jia, Y., et al. (2012). 2,4-Dichloro-7-fluoroquinazoline. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 4), o740. Published by the National Center for Biotechnology Information (PMC). Retrieved from [Link][1]

-

Pawar, P. A., et al. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. PharmaTutor. Retrieved from [Link][12]

-

Allfluoro pharmaceutical co .ltd. (n.d.). This compound,1007308-75-9. Allfluoro. Retrieved from [Link]

-

Fakhree, M. A. A., et al. (2010). Experimental and Computational Methods Pertaining to Drug Solubility. ResearchGate. Retrieved from [Link][13]

-

Al-Tel, T. H., et al. (2009). Synthesis of Novel Quinazoline Derivatives via Pyrimidine ortho-Quinodimethane. Molecules, 14(11), 4661-4671. Published by MDPI. Retrieved from [Link][10]

-

Abrahamsson, B. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Retrieved from [Link][15]

-

Salas-Villalobos, E., et al. (2024). Exploring Quinazoline Nitro-Derivatives as Potential Antichagasic Agents: Synthesis and In Vitro Evaluation. Molecules, 29(19), 4501. Published by MDPI. Retrieved from [Link][11]

-

Whyte, B. (2023). Drug solubility: why testing early matters in HTS. BMG LABTECH. Retrieved from [Link][14]

-

Fakhravar, H., et al. (2022). Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents. BMC Chemistry, 16, 89. Published by the National Center for Biotechnology Information (PMC). Retrieved from [Link][9]

-

Nguyen, H. T., et al. (2020). Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. Molbank, 2020(3), M1134. Published by MDPI. Retrieved from [Link][8]

-

National Center for Biotechnology Information. (n.d.). 4-Chloro-7-fluoro-6-nitroquinazoline. PubChem Compound Database. Retrieved from [Link][17]

-

Asundaria, A. S., et al. (2023). Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives and their Metal Ion Complexes. Oriental Journal of Chemistry, 39(5). Retrieved from [Link]

-

Asif, M. (2014). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. International Journal of Medicinal Chemistry, 2014, 395637. Published by the National Center for Biotechnology Information (PMC). Retrieved from [Link][19]

Sources

- 1. 2,4-Dichloro-7-fluoroquinazoline - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | 1007308-75-9 | Benchchem [benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. 2,4-DICHLORO-7-FLUORO-6-NITRO-QUINAZOLINE | VSNCHEM [vsnchem.com]

- 5. This compound - CAS:1007308-75-9 - Sunway Pharm Ltd [3wpharm.com]

- 6. chemscene.com [chemscene.com]

- 7. 2,4-Dichloro-7-fluoroquinazoline synthesis - chemicalbook [chemicalbook.com]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. pharmatutor.org [pharmatutor.org]

- 13. researchgate.net [researchgate.net]

- 14. bmglabtech.com [bmglabtech.com]

- 15. lup.lub.lu.se [lup.lub.lu.se]

- 16. 4-chloro-7-fluoro-6-nitro-quinazoline AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 17. 4-Chloro-7-fluoro-6-nitroquinazoline | C8H3ClFN3O2 | CID 10609358 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. echemi.com [echemi.com]

- 19. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 2,4-Dichloro-7-fluoro-6-nitroquinazoline: A Core Intermediate in Modern Drug Discovery

Abstract

This whitepaper provides an in-depth technical analysis of 2,4-Dichloro-7-fluoro-6-nitroquinazoline (CAS No. 1007308-75-9), a highly functionalized heterocyclic compound of significant interest to the pharmaceutical industry. The unique substitution pattern—reactive chloro groups at the C2 and C4 positions, combined with the electron-withdrawing effects of the fluoro and nitro moieties—renders this molecule a versatile and powerful building block. We will explore its fundamental physicochemical properties, detail a logical synthetic pathway, and elucidate its chemical reactivity. The primary focus will be on its strategic application as a core intermediate in the synthesis of targeted therapeutics, particularly multi-kinase inhibitors for oncology.[1][2] This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this compound in advanced pharmaceutical synthesis.

Introduction: The Quinazoline Scaffold in Medicinal Chemistry

The quinazoline ring system, a fusion of a benzene ring and a pyrimidine ring, is recognized as a "privileged structure" in medicinal chemistry.[2] This scaffold is a cornerstone in the design of numerous FDA-approved drugs, including kinase inhibitors like Gefitinib and Erlotinib, which have revolutionized cancer treatment.[1][3] The versatility of the quinazoline core allows for precise modification at multiple positions, enabling the fine-tuning of a molecule's steric and electronic properties to achieve high-affinity and selective binding to biological targets.

This compound emerges as a particularly valuable derivative. Its key features are:

-

Dichlorination at C2 and C4: These positions are highly susceptible to sequential and selective nucleophilic aromatic substitution (SNAr), allowing for the controlled introduction of various amine-containing side chains that are crucial for target engagement.

-

Fluorination at C7: The fluorine atom can enhance metabolic stability and improve binding affinity through favorable interactions with the target protein.

-

Nitration at C6: The potent electron-withdrawing nitro group significantly activates the quinazoline ring system, further facilitating the SNAr reactions at the C2 and C4 positions. It also serves as a synthetic handle, as it can be reduced to an amino group for further derivatization.

This combination of functional groups makes it an ideal starting material for constructing complex molecules, especially multi-kinase inhibitors designed to treat malignancies like acute myeloid leukemia (AML) and various solid tumors.[2][4]

Physicochemical and Structural Properties

A comprehensive understanding of the compound's physical and chemical characteristics is essential for its effective use in synthesis. The key properties are summarized below.

| Property | Value | Source |

| CAS Number | 1007308-75-9 | [5][6] |

| Molecular Formula | C₈H₂Cl₂FN₃O₂ | [1][5] |

| Molecular Weight | 262.02 g/mol | [1][7] |

| IUPAC Name | This compound | [1] |

| Typical Purity | ≥97.00% | [5][6] |

| Appearance | Yellow solid (typical) | Inferred from similar compounds |

| Storage | Sealed in a dry environment at room temperature. | [7] |

Synthesis Pathway and Experimental Protocol

Proposed Synthetic Workflow

Caption: Proposed two-step synthesis of the target compound.

Step-by-Step Experimental Protocol

Step 1: Cyclization to 7-Fluoro-6-nitroquinazoline-2,4(1H,3H)-dione

-

Causality: This initial step constructs the core quinazoline dione ring system. The reaction of an anthranilic acid derivative with a source of carbonyl groups, such as urea or sodium cyanate followed by hydrolysis, is a standard and robust method for forming this heterocyclic scaffold.

-

Methodology:

-

To a suspension of 2-amino-4-fluoro-5-nitrobenzoic acid in a suitable high-boiling solvent (e.g., diphenyl ether), add an excess of urea.

-

Heat the reaction mixture to 180-200 °C under vigorous stirring for 2-4 hours, monitoring the evolution of ammonia gas.

-

Cool the reaction mixture to room temperature. The solid product will precipitate.

-

Dilute the mixture with a non-polar solvent like hexane, collect the precipitate by filtration, and wash thoroughly to remove the reaction solvent.

-

The resulting crude 7-fluoro-6-nitroquinazoline-2,4(1H,3H)-dione is typically of sufficient purity to be used directly in the next step.

-

Step 2: Chlorination to this compound

-

Causality: This is the critical activation step. Reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) with a catalytic amount of N,N-dimethylformamide (DMF) are standard choices for converting the dione into the highly reactive dichloro derivative.[3][8] The DMF acts as a catalyst by forming the Vilsmeier reagent in situ, which facilitates the chlorination.

-

Methodology:

-

Combine the crude 7-fluoro-6-nitroquinazoline-2,4(1H,3H)-dione from the previous step with an excess of phosphorus oxychloride (POCl₃). A tertiary amine base like N,N-diethylaniline may be added to scavenge the HCl produced.[3]

-

Reflux the mixture for 4-6 hours, or until TLC/LC-MS analysis indicates the complete consumption of the starting material.

-

Carefully remove the excess POCl₃ under reduced pressure using a rotary evaporator.

-

Pour the cooled residue slowly and cautiously into a beaker of crushed ice with stirring. This will hydrolyze any remaining reagent and precipitate the product.

-

Collect the solid yellow precipitate by filtration, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum.

-

The final product, this compound, can be further purified by recrystallization if necessary.

-

Chemical Reactivity and Mechanistic Insights

The synthetic utility of this compound is defined by the differential reactivity of its two chlorine atoms, which allows for selective and sequential nucleophilic substitution.

Caption: Regioselective nucleophilic substitution at the C4 and C2 positions.

-

Reactivity Hotspot (C4): The chlorine atom at the C4 position is significantly more electrophilic and sterically accessible than the one at C2. This is due to stronger activation by the adjacent pyrimidine nitrogen (N3) and the fused aromatic ring system. Consequently, nucleophilic attack by an amine preferentially occurs at this site, often at lower temperatures (0 °C to room temperature).

-

Secondary Reaction Site (C2): Substitution at the C2 position requires more forcing conditions, such as higher temperatures or microwave irradiation. This differential reactivity is the cornerstone of its utility, enabling the synthesis of unsymmetrically substituted quinazolines.

-

Electronic Influence: The nitro (at C6) and fluoro (at C7) groups are strongly electron-withdrawing. They pull electron density out of the ring system, making the entire scaffold more electron-deficient and thus more susceptible to nucleophilic attack at the C2 and C4 positions. This electronic activation is critical for achieving high yields and clean reactions.

Application in Kinase Inhibitor Synthesis

This intermediate is a validated precursor for potent kinase inhibitors.[1] Kinases are enzymes that play a central role in cellular signaling pathways, and their dysregulation is a hallmark of cancer.[2] The general strategy involves using the dichloroquinazoline core to build a molecule that can compete with ATP for the kinase's binding site.

General Workflow for Kinase Inhibitor Development

Caption: Strategic workflow from intermediate to a final API scaffold.

-

Case Study: Multi-Kinase Inhibitors: Research has shown that quinazoline-based compounds can be designed to inhibit multiple kinases simultaneously, such as FLT3 and Aurora Kinase (AURKA), which are implicated in AML.[2][4] In a typical synthesis, an aniline derivative responsible for key hydrogen bonding interactions in the kinase hinge region is first attached at the C4 position. Subsequently, a different amine, often containing a solubilizing group, is introduced at the C2 position to improve the compound's pharmacokinetic properties.[2] The nitro group can then be reduced to an amine and further functionalized to optimize potency and selectivity.

Analytical and Safety Data

Spectroscopic Characterization

Full characterization of the compound is crucial for quality control. While specific spectra for this exact CAS number are proprietary to suppliers, analogous compounds have been fully characterized, and similar results can be expected.[8]

-

¹H NMR: Signals corresponding to the two aromatic protons on the quinazoline ring are expected.

-

¹³C NMR: Resonances for all eight carbon atoms should be observable.

-

MS (ESI+): A molecular ion peak corresponding to [M+H]⁺ would confirm the molecular weight.

-

IR: Characteristic peaks for the C=N, C=C, and NO₂ functional groups would be present.[8]

Spectroscopic data for this compound and its analogs can be found in chemical supplier databases and analytical services.[9]

Safety and Handling

As a halogenated nitroaromatic compound, this compound requires careful handling in a laboratory setting.

-

GHS Hazard Classification: It is classified as harmful if swallowed and causes serious eye irritation.[10]

-

Personal Protective Equipment (PPE): Always use chemical-resistant gloves, safety goggles, and a lab coat. Work should be conducted in a well-ventilated fume hood.

-

Handling: Avoid creating dust. Prevent contact with skin, eyes, and clothing.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Procurement and Availability

This compound is available from various specialized chemical suppliers who cater to the pharmaceutical research and development sector.[11][12] It is typically sold in quantities ranging from grams for research purposes to bulk orders (e.g., 500kg) for process development and manufacturing.[5][6] When sourcing this material, it is imperative to obtain a Certificate of Analysis (CoA) to verify its purity and identity.

Conclusion

This compound is more than just a chemical intermediate; it is a strategic tool for medicinal chemists. Its precisely arranged functional groups provide a robust and flexible platform for the synthesis of next-generation targeted therapies. The predictable, regioselective reactivity of the chloro substituents, enhanced by the activating nitro and fluoro groups, allows for the efficient and controlled construction of complex molecular architectures. As the demand for novel kinase inhibitors and other targeted drugs continues to grow, the importance of this powerful building block in the drug discovery pipeline is set to increase.

References

-

Gao, F., Hu, Y. F., & Wang, J. L. (2012). 2,4-Dichloro-7-fluoro-quinazoline. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 3), o740. [Link]

-

Procurement Strategies for this compound from China. Textile Chem, (n.d.). [Link]

-

This compound: Your Reliable Pharmaceutical Intermediate Supplier. Textile Chem, (n.d.). [Link]

-

4-Chloro-7-fluoro-6-nitroquinazoline. PubChem. [Link]

-

Berr Chem. Scribd. [Link]

-

2,4-Dichloro-6-fluoroquinazoline. PubChem. [Link]

-

Chuang, T. H., Chen, Y. L., Chen, C. H., et al. (2016). Discovery of BPR1K871, a quinazoline based, multi-kinase inhibitor for the treatment of AML and solid tumors: Rational design, synthesis, in vitro and in vivo evaluation. Oncotarget, 7(52), 86239–86256. [Link]

-

Synthesis of 2-chloro-4-(aryl amino)-6, 7-dimethoxy quinazoline derivatives (1-4). ResearchGate. [Link]

-

Conconi, M. T., Marzaro, G., Urbani, L., et al. (2013). Quinazoline-based multi-tyrosine kinase inhibitors: synthesis, modeling, antitumor and antiangiogenic properties. European Journal of Medicinal Chemistry, 67, 204-216. [Link]

-

2,4-Dichloro-7-fluoro-quinazoline. PubMed. [Link]

-

Szumilak, M., Staszewska-Krajewska, O., & Serafin, K. (2018). Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. Molbank, 2018(2), M986. [Link]

-

Discovery of BPR1K871, a quinazoline based, multi-kinase inhibitor for the treatment of AML and solid tumors: Rational design, synthesis, in vitro and in vivo evaluation. PubMed. [Link]

Sources

- 1. This compound | 1007308-75-9 | Benchchem [benchchem.com]

- 2. Discovery of BPR1K871, a quinazoline based, multi-kinase inhibitor for the treatment of AML and solid tumors: Rational design, synthesis, in vitro and in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2,4-Dichloro-7-fluoroquinazoline - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of BPR1K871, a quinazoline based, multi-kinase inhibitor for the treatment of AML and solid tumors: Rational design, synthesis, in vitro and in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. nbinno.com [nbinno.com]

- 7. This compound - CAS:1007308-75-9 - Sunway Pharm Ltd [3wpharm.com]

- 8. mdpi.com [mdpi.com]

- 9. This compound(1007308-75-9) 1H NMR spectrum [chemicalbook.com]

- 10. 4-Chloro-7-fluoro-6-nitroquinazoline | C8H3ClFN3O2 | CID 10609358 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. This compound suppliers & manufacturers in China [m.chemicalbook.com]

- 12. Page loading... [wap.guidechem.com]

An In-depth Technical Guide to the Molecular Structure and Properties of 2,4-Dichloro-7-fluoro-6-nitroquinazoline

This guide provides a comprehensive technical overview of 2,4-dichloro-7-fluoro-6-nitroquinazoline, a key intermediate in the synthesis of advanced pharmaceutical compounds. We will delve into its molecular structure, spectroscopic signature, chemical reactivity, and its significant role in the landscape of modern drug discovery, particularly in the development of kinase inhibitors.

Introduction: The Quinazoline Scaffold in Medicinal Chemistry

The quinazoline core, a fused heterocycle of benzene and pyrimidine rings, is a "privileged structure" in medicinal chemistry. Its derivatives have demonstrated a wide spectrum of biological activities, leading to the development of numerous FDA-approved drugs.[1][2] Notably, the quinazoline scaffold is central to a class of potent tyrosine kinase inhibitors used in cancer therapy, such as gefitinib and erlotinib.[3] The specific substitution pattern of this compound, with its reactive chloro groups and electron-withdrawing fluoro and nitro moieties, makes it a highly versatile precursor for creating libraries of targeted therapeutic agents.[3][4][5][6]

Molecular Structure and Physicochemical Properties

The molecular structure of this compound (CAS No. 1007308-75-9) is characterized by a planar quinazoline ring system. The molecule's properties are significantly influenced by its substituents. The two chlorine atoms at positions 2 and 4 are key reactive sites. The strong electron-withdrawing nature of the fluorine atom at position 7 and the nitro group at position 6 modulates the electronic properties of the entire ring system, impacting its reactivity and biological interactions.

While a specific crystal structure for this compound is not publicly available, analysis of the closely related compound, 2,4-dichloro-7-fluoroquinazoline, reveals a planar molecule with π–π stacking interactions in the solid state.[1][2] It is anticipated that the addition of a nitro group at the 6-position would not significantly alter the planarity of the quinazoline core.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1007308-75-9 | [3] |

| Molecular Formula | C₈H₂Cl₂FN₃O₂ | [3] |

| Molecular Weight | 262.02 g/mol | [3] |

| Appearance | Yellow solid (predicted) | Inferred from analogs[7][8] |

Synthesis of this compound

A plausible and efficient synthesis of this compound can be devised based on established methodologies for similar quinazoline derivatives.[1][7][8][9] The following multi-step protocol outlines a likely synthetic pathway, starting from commercially available 2-amino-4-fluorobenzoic acid.

Experimental Protocol:

Step 1: Synthesis of 7-Fluoroquinazoline-2,4(1H,3H)-dione

-

To a stirred suspension of 2-amino-4-fluorobenzoic acid in water, add acetic acid.

-

Slowly add a solution of sodium cyanate (NaOCN) in water to the mixture.

-

After stirring, add sodium hydroxide (NaOH) portion-wise while cooling the reaction.

-

Acidify the reaction mixture with concentrated hydrochloric acid (HCl) to a pH of approximately 4, which will induce precipitation.

-

Filter the precipitate, wash with water, and dry to yield 7-fluoroquinazoline-2,4(1H,3H)-dione.[1]

Step 2: Nitration of 7-Fluoroquinazoline-2,4(1H,3H)-dione

-

To a mixture of concentrated sulfuric acid and fuming nitric acid, carefully add the 7-fluoroquinazoline-2,4(1H,3H)-dione from the previous step.

-

Heat the reaction mixture.

-

Pour the cooled reaction mixture onto ice-water to precipitate the product.

-

Filter, wash, and dry the precipitate to obtain 7-fluoro-6-nitroquinazoline-2,4(1H,3H)-dione.[10]

Step 3: Chlorination to this compound

-

Reflux a mixture of 7-fluoro-6-nitroquinazoline-2,4(1H,3H)-dione, phosphorus oxychloride (POCl₃), and a suitable base such as N,N-diethylaniline or tri-n-propylamine.[1][3]

-

After the reaction is complete, remove the excess POCl₃ by rotary evaporation.

-

Carefully pour the residue into a mixture of ice and water to precipitate the crude product.

-

Filter the precipitate, wash thoroughly with water, and dry under vacuum to yield this compound.[1][3]

-

Further purification can be achieved by recrystallization or column chromatography.

Spectroscopic Characterization

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Features |

| ¹H NMR | Two singlets in the aromatic region, corresponding to the protons at the C-5 and C-8 positions. The exact chemical shifts would be influenced by the surrounding electron-withdrawing groups. |

| ¹³C NMR | Signals corresponding to the eight carbon atoms of the quinazoline ring. The carbons attached to chlorine (C-2 and C-4) would appear at characteristic downfield shifts. The carbon attached to fluorine (C-7) would show a characteristic C-F coupling. |

| IR Spectroscopy | Characteristic peaks for C=N stretching in the quinazoline ring, C-Cl stretching, C-F stretching, and strong asymmetric and symmetric stretching bands for the NO₂ group.[12][13][14] |

| Mass Spectrometry | The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, with a characteristic isotopic pattern due to the presence of two chlorine atoms. |

Chemical Reactivity: A Versatile Intermediate

The reactivity of this compound is dominated by the two chlorine substituents, which are susceptible to nucleophilic aromatic substitution (SNAr). The chlorine at the 4-position is significantly more reactive than the one at the 2-position. This regioselectivity is a well-documented phenomenon in 2,4-dichloroquinazolines and is crucial for its synthetic utility.

The electron-withdrawing nitro and fluoro groups further activate the quinazoline ring towards nucleophilic attack. This allows for sequential and controlled substitution reactions, making it an ideal scaffold for building molecular diversity.

Applications in Drug Discovery

The primary application of this compound is as a key building block in the synthesis of kinase inhibitors. The differential reactivity of the 2- and 4-positions allows for the introduction of various functionalities that can be tailored to target the ATP-binding site of specific kinases.

The general workflow for utilizing this intermediate in drug discovery involves:

-

Scaffold Elaboration: Selective substitution at the C-4 position with a variety of amines or other nucleophiles to generate a library of 2-chloro-4-substituted quinazolines.

-

Further Diversification: Subsequent substitution at the C-2 position under more forcing conditions to introduce additional diversity.

-

Modification of the Nitro Group: The nitro group can be reduced to an amine, which can then be further functionalized, for example, through acylation or sulfonylation.

-

Biological Screening: The resulting library of compounds is then screened for inhibitory activity against a panel of kinases to identify lead compounds for further optimization.

Conclusion

This compound is a strategically important molecule in medicinal chemistry. Its well-defined reactivity, particularly the regioselective substitution at the C-4 position, combined with the electronic influence of the fluoro and nitro groups, makes it an invaluable tool for the synthesis of novel, targeted therapeutics. A thorough understanding of its molecular structure, synthesis, and chemical behavior is essential for researchers and scientists working in the field of drug development.

References

-

Gao, F., Hu, Y. F., & Wang, J. L. (2012). 2,4-Dichloro-7-fluoroquinazoline. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 3), o740. [Link]

-

Supporting Information for Visible light-mediated synthesis of quinazolinones from benzyl bromides and 2-aminobenzamides without using any photocatalyst or additive. (2023). Royal Society of Chemistry. [Link]

-

Li, Y., Wang, Y., & Wang, J. (2011). 7-Fluoro-6-nitroquinazolin-4(3H)-one. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 11), o3075. [Link]

-

Supporting Information for Palladium-Catalyzed Aerobic Oxidative Sonogashira Coupling of Arylhydrazines and Terminal Alkynes. (n.d.). The Royal Society of Chemistry. [Link]

-

Wojciechowska, M., & Daszkiewicz, Z. (2020). Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. Molbank, 2020(4), M1163. [Link]

-

Supporting Information for An efficient zinc acetate dihydrate-catalyzed green protocol for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones. (2023). ACG Publications. [Link]

-

PubChem. (n.d.). 2,4-Dichloro-7-fluoroquinazoline. [Link]

-

PubChem. (n.d.). 2,4-Dichloro-6-fluoroquinazoline. [Link]

-

Supporting information for Discovery of N-(4-{[5-Fluoro-7-(2-methoxyethoxy)quinazolin-4-yl]amino}phenyl)-2-[4-(propan-2-yl)-1H-1,2,3-triazol-1-yl]acetamide (AZD3759), a Potent and Orally Bioavailable EGFR Inhibitor for the Treatment of Non-Small-Cell Lung Cancer. (n.d.). ACS Publications. [Link]

- Google Patents. (n.d.). CN102702115A - Synthetic method of 4-chloro-7-fluoro-6-nitro quinazoline.

-

Gao, F., Hu, Y. F., & Wang, J. L. (2012). 2,4-Dichloro-7-fluoro-quinazoline. Acta crystallographica. Section E, Structure reports online, 68(Pt 3), o740. [Link]

-

Wojciechowska, M., & Daszkiewicz, Z. (2020). Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. ResearchGate. [Link]

-

PubChem. (n.d.). 4-Chloro-7-fluoro-6-nitroquinazoline. [Link]

-

ResearchGate. (n.d.). FT-IR spectrum of 2,4-dichloro-6,7-dimethoxyquinazoline. [Link]

-

NIST. (n.d.). 2,4-Dichloro-6,7-dimethoxyquinazoline. [Link]

-

Liu, Y., Zhang, J., Yao, C., Zhang, Y., & Zhang, W. (2014). Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives. Molecules, 19(10), 15998–16010. [Link]

-

NIST. (n.d.). 2,4-Difluoro-6-nitroacetanilide. [Link]

-

ResearchGate. (n.d.). Optimized 3D structure of 2,4-dichloro-6,7-dimethoxyquinazoline. [Link]

Sources

- 1. 2,4-Dichloro-7-fluoroquinazoline - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2,4-Dichloro-7-fluoro-quinazoline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | 1007308-75-9 | Benchchem [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline [mdpi.com]

- 8. CN102702115A - Synthetic method of 4-chloro-7-fluoro-6-nitro quinazoline - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. 7-Fluoro-6-nitroquinazolin-4(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound(1007308-75-9) 1H NMR [m.chemicalbook.com]

- 12. researchgate.net [researchgate.net]

- 13. 2,4-Dichloro-6,7-dimethoxyquinazoline [webbook.nist.gov]

- 14. 2,4-Difluoro-6-nitroacetanilide [webbook.nist.gov]

Spectroscopic Characterization of 2,4-Dichloro-7-fluoro-6-nitroquinazoline: A Technical Guide

Molecular Structure and Its Spectroscopic Implications

The structure of 2,4-dichloro-7-fluoro-6-nitroquinazoline presents a unique combination of functionalities that will manifest in its spectra. The quinazoline core, substituted with two chloro groups, a fluoro group, and a nitro group, creates a distinct electronic environment that influences the chemical shifts of protons and carbons, the vibrational frequencies of bonds, and the fragmentation patterns in mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, we will discuss the anticipated ¹H, ¹³C, and ¹⁹F NMR spectra.

Predicted ¹H NMR Spectrum

The aromatic region of the ¹H NMR spectrum is expected to show two distinct signals corresponding to the two protons on the benzene ring moiety of the quinazoline core.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~8.5 - 8.8 | Doublet | ~2-3 Hz | H-5 |

| ~8.0 - 8.3 | Doublet | ~9-10 Hz | H-8 |

Causality behind the Predictions: The electron-withdrawing nature of the nitro group at position 6 and the fluorine at position 7 will significantly deshield the proton at H-5, pushing its chemical shift downfield. The proton at H-8 will be influenced by the adjacent nitrogen and the fluorine, also resulting in a downfield shift. The observed splitting pattern will arise from the coupling between H-5 and the fluorine at position 7 (⁴JH-F) and the coupling between H-8 and the fluorine at position 7 (³JH-F).

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide insights into the carbon skeleton of the molecule. Based on the analysis of similar compounds, the following chemical shifts are anticipated:

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~160 - 165 | C-4 |

| ~155 - 160 | C-2 |

| ~150 - 155 | C-8a |

| ~145 - 150 | C-6 |

| ~140 - 145 (d, ¹JC-F) | C-7 |

| ~125 - 130 | C-5 |

| ~120 - 125 | C-4a |

| ~115 - 120 (d, ²JC-F) | C-8 |

Expertise in Interpretation: The carbons directly attached to the electronegative chlorine (C-2 and C-4) and nitrogen atoms will appear at the downfield end of the spectrum. The carbon bearing the fluorine (C-7) will exhibit a large one-bond coupling constant (¹JC-F), appearing as a doublet. The adjacent carbon (C-8) will show a smaller two-bond coupling (²JC-F). The nitro group's strong electron-withdrawing effect will deshield C-6.

Predicted ¹⁹F NMR Spectrum

A single resonance is expected in the ¹⁹F NMR spectrum, appearing as a multiplet due to coupling with the aromatic protons H-5 and H-8. The chemical shift will be indicative of a fluoro group attached to an aromatic ring.

Experimental Protocol for NMR Data Acquisition

A detailed, step-by-step methodology for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

Caption: Workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the nitro group, C-Cl bonds, C-F bond, and the aromatic quinazoline ring system.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1520-1560 | Strong | Asymmetric NO₂ stretch |

| ~1340-1380 | Strong | Symmetric NO₂ stretch |

| ~1600-1620 | Medium | C=N stretching (quinazoline ring) |

| ~1450-1500 | Medium | C=C stretching (aromatic ring) |

| ~1200-1300 | Strong | C-F stretching |

| ~700-800 | Strong | C-Cl stretching |

Self-Validating Protocol: The presence of strong absorption bands in the specified regions for the nitro group would be a key validation point for the successful nitration of the quinazoline core. The C-F and C-Cl stretches would further confirm the presence of the halogen substituents.

Experimental Protocol for IR Data Acquisition (ATR)

Caption: Step-by-step protocol for ATR-IR spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Expected Mass Spectrum

The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺). Due to the presence of two chlorine atoms, a characteristic isotopic pattern will be observed for the molecular ion and any chlorine-containing fragments. The M⁺ peak should appear at m/z corresponding to the molecular weight of C₈H₂Cl₂FN₃O₂. The M+2 peak will have an intensity of approximately 65% of the M⁺ peak, and the M+4 peak will be about 10% of the M⁺ peak.

Predicted Fragmentation Pathway:

Caption: Predicted major fragmentation pathway for this compound.

Trustworthiness of the Data: The observation of the correct molecular weight and the characteristic isotopic pattern for two chlorine atoms would provide very high confidence in the identity of the synthesized compound.

Experimental Protocol for MS Data Acquisition (LC-MS)

For a comprehensive analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) is often employed.

Navigating the Solubility Landscape of 2,4-Dichloro-7-fluoro-6-nitroquinazoline: A Technical Guide for Drug Development Professionals

Introduction: The Critical Role of Solubility in Drug Discovery

In the intricate journey of drug discovery and development, the physicochemical properties of a lead compound are paramount to its success. Among these, solubility stands as a critical gatekeeper, profoundly influencing a drug's bioavailability, formulation, and ultimately, its therapeutic efficacy.[1][2] This guide provides an in-depth technical exploration of the solubility of 2,4-Dichloro-7-fluoro-6-nitroquinazoline, a heterocyclic compound of interest in medicinal chemistry. As researchers, scientists, and drug development professionals, a comprehensive understanding of this molecule's behavior in various solvent systems is essential for advancing its potential as a therapeutic agent. This document will delve into the theoretical underpinnings of its solubility, present predicted solubility profiles, and offer a detailed, field-proven protocol for its empirical determination.

Physicochemical Profile of this compound

A molecule's structure dictates its properties. This compound (MW: 262.02 g/mol ) possesses a unique combination of functional groups that govern its solubility.[3][4] The presence of two chlorine atoms, a fluorine atom, and a nitro group creates a highly electron-withdrawing environment, influencing the molecule's polarity and intermolecular interactions.[5]

| Property | Predicted Value/Information | Source |

| Molecular Formula | C₈H₂Cl₂FN₃O₂ | [3] |

| Molecular Weight | 262.025 g/mol | [3] |

| LogP (Lipophilicity) | 3.51 | [6] |

| Polar Surface Area | 71.6 Ų | [6] |

| Water Solubility | Poor | [6] |

The high LogP value indicates significant lipophilicity, suggesting a preference for non-polar environments and consequently, poor solubility in aqueous media.[6] The polar surface area, while not excessively large, contributes to potential interactions with polar solvents.

Theoretical Framework and Predicted Solubility

The principle of "like dissolves like" provides a foundational understanding of solubility. The solubility of this compound is primarily dictated by its ability to form favorable interactions with solvent molecules, overcoming the cohesive forces within its own crystal lattice.

Based on its structural characteristics, the following solubility profile is anticipated:

-

Aprotic Polar Solvents (e.g., Dimethylformamide - DMF, Dimethyl Sulfoxide - DMSO): Good solubility is expected in these solvents.[6] Their high polarity and ability to engage in dipole-dipole interactions can effectively solvate the polar regions of the quinazoline ring system.[6]

-

Moderately Polar Solvents (e.g., Tetrahydrofuran - THF, Ethyl Acetate): Favorable solubility is predicted.[6] These solvents offer a balance of polarity and non-polar character, allowing for effective interaction with the substituted quinazoline.

-

Non-Polar Solvents (e.g., Hexane, Toluene): Limited solubility is anticipated due to the presence of polar functional groups on the molecule.

-

Protic Solvents (e.g., Ethanol, Methanol): Moderate solubility is likely, with the potential for hydrogen bonding between the solvent's hydroxyl group and the nitrogen atoms of the quinazoline ring.

-

Aqueous Media (e.g., Water, Phosphate-Buffered Saline - PBS): As previously mentioned, poor solubility is expected due to the compound's high lipophilicity.[6]

The following diagram illustrates the conceptual relationship between solvent properties and the predicted solubility of the target compound.

Caption: Predicted solubility based on solvent polarity.

Experimental Determination of Solubility: A Step-by-Step Protocol

To move beyond theoretical predictions, empirical determination of solubility is essential. The Shake-Flask method, a gold standard for determining thermodynamic solubility, is recommended for its reliability with sparingly soluble compounds.[7][8]

Safety First: Handling a Halogenated Nitroaromatic Compound

This compound is a halogenated nitroaromatic compound and should be handled with appropriate safety precautions. All procedures should be performed in a certified chemical fume hood.[9] Personal protective equipment (PPE), including chemical safety goggles, a face shield, chemical-resistant gloves (e.g., nitrile rubber), and a lab coat, is mandatory.[9] Halogenated organic waste must be collected and disposed of separately according to institutional guidelines.[9][10]

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker or rotator with temperature control

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm, solvent-compatible)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis Spectrophotometer

-

Centrifuge

Experimental Workflow

The following diagram outlines the key stages of the solubility determination protocol.

Caption: Workflow for thermodynamic solubility determination.

Detailed Protocol

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound and add it to a series of vials, each containing a known volume of a different organic solvent (e.g., 5 mL). The amount of solid should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25 °C).

-

Shake the samples for a sufficient period to reach equilibrium, typically 24 to 48 hours.[8] Visual inspection should confirm the presence of undissolved solid.

-

-

Phase Separation and Sample Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the solid to settle.

-

Centrifuge the vials to further facilitate the separation of the solid and liquid phases.

-

Carefully withdraw an aliquot of the supernatant using a pipette.

-

Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any remaining solid particles.

-

-

Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in the respective solvents.

-

Analyze both the standard solutions and the filtered sample solutions using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.[1]

-

Generate a calibration curve from the standard solutions.

-

-

Calculation:

-

Determine the concentration of the dissolved compound in the filtered samples by interpolating their analytical response on the calibration curve.

-

The calculated concentration represents the thermodynamic solubility of this compound in that specific solvent at the experimental temperature.

-

Alternative High-Throughput Screening: Kinetic Solubility

For earlier stages of drug discovery where rapid assessment is needed, kinetic solubility assays offer a higher throughput alternative.[11] These methods, often employing nephelometry, measure the concentration at which a compound precipitates when added from a DMSO stock solution into an aqueous buffer.[2][11] While not a measure of true thermodynamic solubility, kinetic solubility provides valuable rank-ordering of compounds and can flag potential solubility issues early on.[2]

Conclusion

The solubility of this compound is a multifaceted property that is critical to its development as a potential therapeutic agent. While theoretical predictions based on its lipophilic and polar characteristics suggest good solubility in aprotic polar solvents and poor aqueous solubility, empirical determination is non-negotiable for accurate characterization. The detailed shake-flask protocol provided in this guide offers a robust methodology for obtaining reliable thermodynamic solubility data. By integrating a sound theoretical understanding with rigorous experimental practice, researchers can effectively navigate the solubility landscape of this promising compound, paving the way for informed decisions in formulation and preclinical development.

References

-

(PDF) Experimental and Computational Methods Pertaining to Drug Solubility. (n.d.). Retrieved from [Link]

-

Methods for measurement of solubility and dissolution rate of sparingly soluble drugs - Lund University Publications. (n.d.). Retrieved from [Link]

-

SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. (2013, February 15). Retrieved from [Link]

-

2,4-Dichloro-7-fluoroquinazoline - PMC - NIH. (n.d.). Retrieved from [Link]

-

Drug solubility: why testing early matters in HTS | BMG LABTECH. (2023, April 6). Retrieved from [Link]

-

4-Chloro-7-fluoro-6-nitroquinazoline | C8H3ClFN3O2 | CID 10609358 - PubChem. (n.d.). Retrieved from [Link]

-

This compound - CAS:1007308-75-9. (n.d.). Retrieved from [Link]

-

Halogenated Organic Liquids - Standard Operating Procedure - Braun Research Group. (n.d.). Retrieved from [Link]

Sources

- 1. lifechemicals.com [lifechemicals.com]

- 2. pharmatutor.org [pharmatutor.org]

- 3. 2,4-DICHLORO-7-FLUORO-6-NITRO-QUINAZOLINE | VSNCHEM [vsnchem.com]

- 4. This compound - CAS:1007308-75-9 - Sunway Pharm Ltd [3wpharm.com]

- 5. This compound | 1007308-75-9 | Benchchem [benchchem.com]

- 6. Buy this compound | 1007308-75-9 [smolecule.com]

- 7. researchgate.net [researchgate.net]

- 8. lup.lub.lu.se [lup.lub.lu.se]

- 9. benchchem.com [benchchem.com]

- 10. braun.matse.illinois.edu [braun.matse.illinois.edu]

- 11. bmglabtech.com [bmglabtech.com]

A Comprehensive Technical Guide to the Thermal Stability of 2,4-Dichloro-7-fluoro-6-nitroquinazoline

This guide provides an in-depth analysis of the thermal stability of 2,4-dichloro-7-fluoro-6-nitroquinazoline, a critical intermediate in pharmaceutical synthesis.[1][2][3] Given its molecular structure, featuring a nitro group and halogen substituents on a quinazoline core, a thorough understanding of its thermal behavior is paramount for ensuring safety and control during manufacturing, storage, and handling.[4][5] Aromatic nitro compounds can be thermally sensitive and may pose a risk of runaway reactions or explosive decomposition if not handled under appropriate conditions.[4][6][7]

This document outlines a multi-technique approach for a comprehensive thermal hazard assessment. We will explore the application of Differential Scanning Calorimetry (DSC) for initial screening, Thermogravimetric Analysis (TGA) to understand mass loss events, and Accelerating Rate Calorimetry (ARC) for worst-case scenario evaluation under adiabatic conditions.[8][9][10][11][12] The protocols and data presented herein are designed to provide researchers, scientists, and drug development professionals with a robust framework for evaluating the thermal stability of this and structurally related compounds.

Section 1: Physicochemical Properties and Structural Considerations

This compound is a complex molecule with several functional groups that influence its thermal stability.[3] The quinazoline core itself is a relatively stable aromatic system.[13] However, the presence of a nitro group significantly increases the potential for exothermic decomposition.[4][5] The electron-withdrawing nature of the nitro group, combined with the chlorine and fluorine atoms, can destabilize the molecule at elevated temperatures.[5]

| Property | Value/Information | Source |

| Molecular Formula | C₈H₂Cl₂FN₃O₂ | [1][3] |

| Molecular Weight | 262.02 g/mol | [1] |

| Appearance | Yellow Solid (Typical for nitroaromatic compounds) | [14] |

| Key Functional Groups | Quinazoline core, Dichloro substituents, Fluoro substituent, Nitro group | [3] |

| Primary Hazards | Potential for energetic decomposition, toxicity associated with nitroaromatic compounds. | [4][5][7] |

Understanding the interplay of these groups is crucial. The C-NO₂ bond is often the weakest point in such molecules and its cleavage can initiate a decomposition cascade, leading to the release of gaseous products like NOx and a significant amount of energy.[15]

Section 2: Thermal Analysis Workflow

A tiered approach is recommended for assessing thermal stability. This ensures that the most sensitive and potentially hazardous tests are conducted with a prior understanding of the material's general behavior.

Caption: A tiered workflow for thermal stability analysis.

Section 3: Differential Scanning Calorimetry (DSC) – The First Pass

DSC is an essential first-tier technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[16][17] It provides critical data on melting, crystallization, and decomposition events.[16] For a substance like this compound, DSC can quickly identify the onset temperature of decomposition (Tonset) and the associated enthalpy of decomposition (ΔHdec).[18]

Experimental Protocol: DSC Analysis

-

Sample Preparation: Accurately weigh 1-3 mg of the sample into a high-pressure gold-plated or stainless steel crucible. The use of a pressure-resistant crucible is critical due to the potential for gas generation during decomposition.

-

Instrument Setup:

-

Place the sealed sample crucible and an empty reference crucible into the DSC cell.

-

Purge the cell with an inert gas (e.g., Nitrogen) at a flow rate of 50 mL/min to prevent oxidative decomposition.[19]

-

-

Thermal Program:

-

Equilibrate the sample at 30°C.

-

Ramp the temperature from 30°C to 400°C at a heating rate of 10°C/min. A common heating rate for screening, though multiple rates (e.g., 2, 5, 10, and 20°C/min) can be used to study kinetic effects.[18]

-

-

Data Analysis:

-

Determine the melting point (if any) from the endotherm peak.

-

Identify the onset temperature of the exothermic decomposition peak. This is a critical parameter for defining safe processing temperatures.

-

Integrate the area under the exotherm to calculate the heat of decomposition (ΔHdec).

-

Hypothetical DSC Data Summary

| Parameter | Hypothetical Value | Significance |

| Melting Point (Tm) | ~155°C | Indicates the transition from solid to liquid phase. |

| Decomposition Onset (Tonset) | ~210°C | The temperature at which significant exothermic decomposition begins. A key safety indicator. |

| Decomposition Peak (Tpeak) | ~225°C | The temperature at which the rate of decomposition is at its maximum. |

| Heat of Decomposition (ΔHdec) | -2500 J/g | A high value indicates a significant amount of energy release, suggesting a high potential hazard. |

Section 4: Thermogravimetric Analysis (TGA) – Quantifying Mass Loss

TGA measures the change in mass of a sample as a function of temperature or time.[20][21] This technique is invaluable for determining the temperature at which decomposition begins and for quantifying the mass loss associated with different decomposition steps.[22][23] It complements DSC by confirming that the observed exotherm is indeed due to decomposition.

Experimental Protocol: TGA Analysis

-

Sample Preparation: Place 5-10 mg of the sample into an alumina or platinum crucible.

-

Instrument Setup:

-

Place the crucible onto the TGA's high-precision balance.

-

Purge the furnace with an inert atmosphere (Nitrogen) at 50 mL/min.

-

-

Thermal Program:

-

Heat the sample from 30°C to 500°C at a rate of 10°C/min.

-

-

Data Analysis:

-

Analyze the resulting mass vs. temperature curve to identify the onset of mass loss.

-

Determine the temperature ranges for distinct decomposition stages and the percentage of mass lost in each stage.

-

Hypothetical TGA Data Summary

| Temperature Range | Mass Loss (%) | Interpretation |

| 30°C - 205°C | < 0.5% | Sample is thermally stable with negligible mass loss. |

| 205°C - 280°C | ~ 65% | A rapid, single-stage decomposition event, consistent with the DSC exotherm. |

| > 280°C | - | Residual mass, potentially char. |

Section 5: Accelerating Rate Calorimetry (ARC) – Simulating the Worst Case

ARC is the gold standard for assessing thermal runaway hazards.[10] It mimics a "worst-case" adiabatic scenario where no heat is lost to the surroundings.[8][11] This allows for the determination of critical safety parameters under self-heating conditions.[9][12]

Sources

- 1. This compound - CAS:1007308-75-9 - Sunway Pharm Ltd [3wpharm.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | 1007308-75-9 | Benchchem [benchchem.com]

- 4. Nitrocompounds, Aromatic: Physical & Chemical Hazards [iloencyclopaedia.org]

- 5. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. belmontscientific.com [belmontscientific.com]

- 9. Accelerating Rate Calorimetry (ARC) - Prime Process Safety Center [primeprocesssafety.com]

- 10. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 11. thermalhazardtechnology.com [thermalhazardtechnology.com]

- 12. sigma-hse.com [sigma-hse.com]

- 13. 2,4-Dichloro-7-fluoroquinazoline - PMC [pmc.ncbi.nlm.nih.gov]

- 14. CN102702115A - Synthetic method of 4-chloro-7-fluoro-6-nitro quinazoline - Google Patents [patents.google.com]

- 15. mdpi.com [mdpi.com]

- 16. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 17. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 18. pubblicazioni.unicam.it [pubblicazioni.unicam.it]

- 19. Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 20. veeprho.com [veeprho.com]

- 21. aurigaresearch.com [aurigaresearch.com]

- 22. resolvemass.ca [resolvemass.ca]

- 23. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

Unlocking the Therapeutic Potential of 2,4-Dichloro-7-fluoro-6-nitroquinazoline: A Technical Guide for Drug Discovery Professionals

This guide provides an in-depth analysis of the potential biological activities of 2,4-Dichloro-7-fluoro-6-nitroquinazoline, a highly functionalized heterocyclic compound. Positioned at the intersection of versatile reactivity and pharmacologically relevant structural motifs, this molecule represents a promising starting point for the development of novel therapeutics. This document will explore its structural rationale, hypothesize potential biological targets based on established structure-activity relationships (SAR), and provide detailed experimental protocols for the validation of its therapeutic potential.

The Quinazoline Scaffold: A Cornerstone of Modern Medicinal Chemistry

The quinazoline core, a fusion of a benzene and a pyrimidine ring, is a well-established "privileged structure" in drug discovery.[1] Its rigid, planar nature provides a robust framework for the precise spatial orientation of functional groups, enabling high-affinity interactions with a multitude of biological targets.[2] This scaffold is the foundation for numerous approved drugs and clinical candidates, demonstrating a broad spectrum of pharmacological activities including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant effects.[2][3][4] The clinical success of quinazoline-based drugs, such as the anticancer agents gefitinib and erlotinib, underscores the therapeutic promise inherent in this heterocyclic system.[5][6]

Deconstructing this compound: A Profile of Potential Activity

The therapeutic potential of this compound can be inferred by dissecting the contributions of its distinct structural features. This molecule is not merely a passive scaffold but is adorned with functionalities that suggest specific biological interactions and provide avenues for synthetic diversification.

The Dichloro Substitution at C2 and C4: Gateways to Diversity

The chlorine atoms at positions 2 and 4 are the most reactive sites on the quinazoline ring. These positions are susceptible to nucleophilic substitution, allowing for the facile introduction of a wide array of functional groups, particularly amines and thiols.[7] This synthetic tractability is a cornerstone of its utility as a versatile intermediate in the synthesis of targeted therapies.[7] For instance, the 4-anilinoquinazoline moiety is a classic pharmacophore for epidermal growth factor receptor (EGFR) inhibitors, and its synthesis often proceeds through a 4-chloroquinazoline intermediate.[6]

The 7-Fluoro and 6-Nitro Groups: Modulators of Potency and Selectivity

The electronic properties of the benzene portion of the quinazoline ring are significantly influenced by the 7-fluoro and 6-nitro substituents.

-

7-Fluoro Group: The introduction of a fluorine atom at the 7-position is a common strategy in the design of kinase inhibitors. Fluorine's high electronegativity can modulate the pKa of nearby nitrogen atoms, influencing hydrogen bonding interactions within a protein's active site.[8] Furthermore, the substitution of hydrogen with fluorine can block metabolic oxidation at that position, thereby improving the pharmacokinetic profile of a drug candidate.[8]

-

6-Nitro Group: The strongly electron-withdrawing nitro group at the 6-position significantly alters the electronic landscape of the quinazoline ring. This feature has been explored in the development of various bioactive molecules. For example, nitro-substituted quinazolines have shown promise as anticancer and antichagasic agents.[9][10] In the context of kinase inhibition, the 6-position is a key site for introducing moieties that can form crucial hydrogen bonds or occupy specific sub-pockets of the ATP-binding site.[9]

Hypothesized Biological Targets and Therapeutic Applications

Based on the structural analysis and the established pharmacology of related quinazoline derivatives, we can hypothesize several promising avenues for the biological activity of this compound and its derivatives.

Anticancer Activity: Targeting Key Signaling Pathways

The most prominent potential application of this scaffold lies in oncology. The 4-anilinoquinazoline framework is a hallmark of numerous tyrosine kinase inhibitors (TKIs).[6] By replacing the 4-chloro group with various substituted anilines, a library of potential inhibitors targeting oncogenic kinases can be synthesized.

-

Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): These are two well-validated targets in cancer therapy. The quinazoline scaffold is known to bind to the ATP-binding pocket of these kinases.[11] The 7-fluoro and 6-nitro groups could be leveraged to enhance potency and selectivity for specific members of the kinase family.[9][11]

-

Multi-Target Kinase Inhibition: Cancer is a complex disease often driven by redundant signaling pathways. A multi-target approach, inhibiting several key kinases simultaneously, can be more effective and less prone to resistance. The versatility of the 2,4-dichloroquinazoline scaffold allows for the development of inhibitors that target multiple kinases, such as EGFR, VEGFR-2, and others.[12]

Diagram 1: Hypothesized Kinase Inhibition

Caption: Hypothesized mechanism of anticancer activity.

Antimicrobial Activity: A Renewed Focus

The emergence of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents. Quinazoline derivatives have demonstrated promising activity against a range of bacteria and fungi.[4] The specific substitution pattern of this compound warrants investigation into its antimicrobial potential. Structure-activity relationship studies have shown that electron-withdrawing groups, such as nitro and fluoro, can be favorable for antibacterial activity.[2][13]

Experimental Workflows for Target Validation

To empirically determine the biological activity of this compound and its derivatives, a systematic series of in vitro and in vivo assays is required.

Synthesis of a Focused Compound Library

The initial step is to leverage the reactivity of the 2- and 4-chloro positions to synthesize a focused library of analogs. A primary focus should be the synthesis of 4-anilino derivatives due to their established role in kinase inhibition.

Diagram 2: Synthetic Workflow

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2,4-Dichloro-7-fluoroquinazoline - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 4-Anilinoquinazoline Derivatives with Epidermal Growth Factor Receptor Inhibitor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 2,4-Dichloro-6-Nitroquinazoline | 74173-77-6 | Benchchem [benchchem.com]

- 8. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Exploring Quinazoline Nitro-Derivatives as Potential Antichagasic Agents: Synthesis and In Vitro Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

The Strategic Cornerstone: A Technical Guide to 2,4-Dichloro-7-fluoro-6-nitroquinazoline in Modern Kinase Inhibitor Discovery

Abstract

In the landscape of targeted cancer therapy, the quinazoline scaffold has emerged as a privileged structure, forming the core of numerous FDA-approved kinase inhibitors. This guide provides an in-depth technical exploration of a key precursor, 2,4-dichloro-7-fluoro-6-nitroquinazoline , for researchers, medicinal chemists, and drug development professionals. We will dissect its synthesis, elucidate the strategic importance of its unique substitution pattern, and provide detailed protocols for its derivatization into potent and selective kinase inhibitors. This document moves beyond a simple recitation of facts to explain the causal relationships behind experimental choices, offering field-proven insights into its application in contemporary drug discovery.

Introduction: The Quinazoline Scaffold in Kinase Inhibition

Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[1] Small molecule kinase inhibitors have revolutionized the treatment of various malignancies by targeting the ATP-binding site of these enzymes.[1] The quinazoline ring system has proven to be an exceptional scaffold for the design of such inhibitors, with notable examples including the FDA-approved drugs gefitinib, erlotinib, lapatinib, afatinib, and dacomitinib, which primarily target the epidermal growth factor receptor (EGFR) family of tyrosine kinases.[2]

The versatility of the quinazoline core allows for substitution at key positions to optimize binding affinity, selectivity, and pharmacokinetic properties. The subject of this guide, this compound, is a highly functionalized and strategically designed building block that offers multiple avenues for chemical modification, making it a valuable starting material for the synthesis of next-generation kinase inhibitors.

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound is a multi-step process that begins with readily available starting materials. The following protocol is a synthesis of established procedures, providing a reliable method for the preparation of this key intermediate.[3][4]

Step 1: Synthesis of 7-Fluoro-6-nitroquinazolin-4(3H)-one

The initial step involves the nitration of 7-fluoroquinazolin-4(3H)-one. This reaction introduces the crucial nitro group at the 6-position, which serves as a handle for further functionalization.

Experimental Protocol:

-

To a mixture of concentrated sulfuric acid (100 ml) and fuming nitric acid (100 ml), carefully add 7-fluoroquinazolin-4(3H)-one (47.4 g, 0.29 mmol).[3]

-

Heat the reaction mixture to 373 K (100 °C) for 1 hour.[3]

-

After cooling, pour the reaction mixture onto 1500 ml of ice-water to precipitate the product.[3]

-

Collect the crude 7-fluoro-6-nitroquinazolin-4(3H)-one by filtration.

-